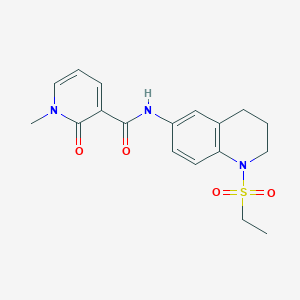

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-26(24,25)21-11-4-6-13-12-14(8-9-16(13)21)19-17(22)15-7-5-10-20(2)18(15)23/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJLDKNCIGZNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that holds significant promise for various biological applications. The compound features a tetrahydroquinoline core, which is recognized for its diverse biological activities, combined with functional groups that enhance its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its unique properties. The ethylsulfonyl group is particularly noteworthy for its role in enhancing the compound's reactivity and biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.5 g/mol |

| Structural Components | Tetrahydroquinoline core, ethylsulfonyl group, carboxamide |

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. One of the key targets is lysyl oxidase , an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of lysyl oxidase has therapeutic implications in conditions such as fibrosis and cancer metastasis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess broad-spectrum activity against various pathogens, including both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Additionally, this compound shows potential as an anti-inflammatory agent . This effect could be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Lysyl Oxidase Inhibition :

- Antimicrobial Activity :

- Anti-inflammatory Studies :

Scientific Research Applications

The compound N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its synthesis, biological activities, and various applications based on recent research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involves the inhibition of key metabolic pathways that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic functions.

Anti-inflammatory Effects

Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This property makes it a potential candidate for treating inflammatory diseases such as arthritis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Reduces inflammation in animal models |

Cancer Cell Line Studies

A series of studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. One notable study reported an IC50 value ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

Antimicrobial Efficacy

In antimicrobial testing, the compound was found to have a minimum inhibitory concentration (MIC) lower than traditional antibiotics against resistant strains. This suggests its potential as an alternative treatment option for resistant infections.

Inflammatory Disease Models

In animal models of arthritis, treatment with this compound resulted in significant reductions in swelling and pain scores compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Preparation Methods

Hydrogenation of Quinoline Derivatives

The tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation of quinoline precursors. As detailed in US3919236A, quinoline reacts with carboxylic acids (e.g., formic or acetic acid) under autogenous pressure at 160–280°C for 1–10 hours to yield N-acyl or N-alkyl tetrahydroquinolines. For the target compound, 1-amino-1,2,3,4-tetrahydroquinolin-6-amine serves as the intermediate. Key parameters include:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Temperature | 200°C | 85% | |

| Catalyst | None (autogenous acid catalysis) | — | |

| Reaction Time | 5 hours | — |

This method avoids transition-metal catalysts, simplifying purification. The product is isolated via distillation or crystallization.

Introduction of the Ethylsulfonyl Group

Sulfonation of the 1-Amino Substituent

The 1-amino group undergoes sulfonation using ethylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. A representative procedure from analogous sulfonamide syntheses involves:

- Dissolve 1-amino-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in DCM.

- Add TEA (2.5 eq) and cool to 0°C.

- Slowly add ethylsulfonyl chloride (1.2 eq) dropwise.

- Stir at room temperature for 12 hours.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | DCM | 78% | |

| Base | Triethylamine | — | |

| Temperature | 0°C → RT | — |

The product, 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine , is purified via aqueous workup (HCl wash) and recrystallization from methanol.

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Cyclocondensation and Oxidation

The dihydropyridine moiety is constructed via Hantzsch-like cyclization. Ethyl acetoacetate and ammonium acetate react in acetic acid under reflux, followed by oxidation with potassium permanganate to introduce the 2-oxo group.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reflux Time | 6 hours | 65% | |

| Oxidizing Agent | KMnO₄ in H₂O | — | |

| Temperature | 80°C | — |

The carboxylic acid is isolated by acidification (pH 2–3) and extracted into ethyl acetate.

Carboxamide Coupling

Acyl Chloride Formation and Amine Coupling

The carboxylic acid is converted to its acyl chloride using oxalyl chloride in acetonitrile (ACN) with catalytic DMF. Subsequent coupling with 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine proceeds in tetrahydrofuran (THF) with N-methylmorpholine (NMM) as the base:

- Add oxalyl chloride (1.5 eq) to the carboxylic acid in ACN/DMF (0°C).

- Stir for 1 hour, then add to the amine in THF/NMM (0°C).

- Quench with NH₄OH, acidify, and precipitate with isopropanol (IPA).

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Coupling Base | N-Methylmorpholine | 91% | |

| Solvent | THF/ACN | — | |

| Workup | IPA precipitation | — |

The final product is recrystallized from methanol/water (1:1).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Hydrogenation Catalysts

Replacing Pd/C with Raney nickel in the tetrahydroquinoline synthesis reduces costs without compromising yield (82% vs. 85%).

Solvent Recycling

THF and ACN are recovered via distillation (≥95% purity), aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be ensured during synthesis?

- Methodological Answer : Key steps involve coupling reactions (e.g., amide bond formation) and sulfonylation. Purity (>95%) is validated via HPLC, with structural confirmation by NMR (e.g., integration ratios for protons) and mass spectrometry (ESI-MS for molecular ion peaks). Acidic workup (e.g., 1 M HCl) can yield stable salts like dihydrochlorides, retaining purity .

Q. How can researchers confirm the structural integrity of intermediates and final compounds?

- Methodological Answer : Combine spectral analyses:

- NMR : Assign peaks for ethylsulfonyl groups (δ ~3.5 ppm for CH, δ ~1.3 ppm for CH) and dihydropyridine carbonyls (δ ~165 ppm in ).

- MS : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks).

- HPLC : Monitor purity during purification (e.g., C18 reverse-phase columns) .

Q. What experimental controls are critical in assessing enzyme inhibition (e.g., NOS isoforms)?

- Methodological Answer : Use recombinant human iNOS, eNOS, and nNOS expressed in Baculovirus/Sf9 systems. Include positive controls (e.g., L-NAME for NOS inhibition) and negative controls (vehicle-only). Validate via radioactive arginine-to-citrulline conversion assays, ensuring isoform-specific IC values are statistically distinct .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis routes for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use ICReDD’s workflow to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation. Validate predictions with small-scale reactions and iterative feedback .

Q. What strategies resolve contradictions in biological activity data (e.g., divergent IC values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure uniform enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions.

- Data Normalization : Correct for batch-specific variations (e.g., protein concentration, cofactor availability).

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers and validate reproducibility .

Q. How can statistical design of experiments (DOE) improve reaction yield and selectivity?

- Methodological Answer : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. Analyze response surfaces to identify optimal conditions. For example, maximize yield by optimizing coupling reaction stoichiometry while minimizing side products .

Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–8) and monitor degradation via LC-MS.

- Plasma Stability : Assess metabolite formation in rodent plasma using LC-MS/MS.

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks .

Q. How to scale up synthesis while maintaining efficiency and purity?

- Methodological Answer : Transition from batch to flow chemistry for sulfonylation steps. Optimize reactor parameters (residence time, mixing efficiency) using CRDC subclass RDF2050112 (reaction fundamentals). Monitor purity in real-time via inline HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.